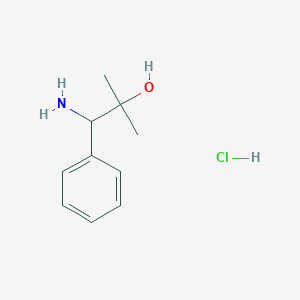
1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C10H16ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions .
Preparation Methods
The synthesis of 1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-2-propanone with methylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Common reagents used in these reactions include sodium borohydride, potassium permanganate, and various electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with adrenergic receptors, leading to changes in cellular signaling pathways . The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride can be compared with other similar compounds, such as:
Phenylpropanolamine: Both compounds have similar structures and pharmacological properties, but phenylpropanolamine is more commonly used as a decongestant and appetite suppressant.
Pseudoephedrine: Similar to ephedrine, pseudoephedrine is used as a decongestant but has a different safety profile and regulatory status.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications .
Properties
CAS No. |
1127-38-4 |
|---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
1-amino-2-methyl-1-phenylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,12)9(11)8-6-4-3-5-7-8;/h3-7,9,12H,11H2,1-2H3;1H |
InChI Key |
KXLBTDXBYUFQJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12987655.png)

![2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N'-(2-(p-tolyloxy)acetyl)acetohydrazide](/img/structure/B12987663.png)
![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12987666.png)
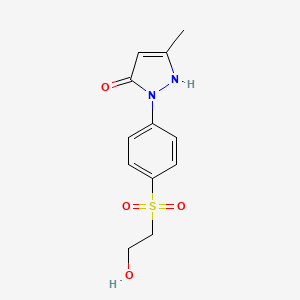
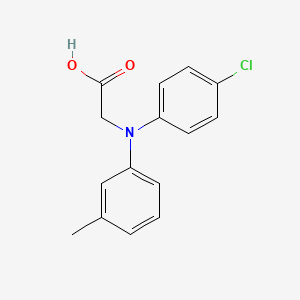
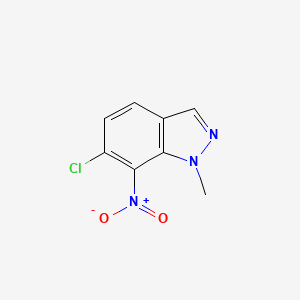
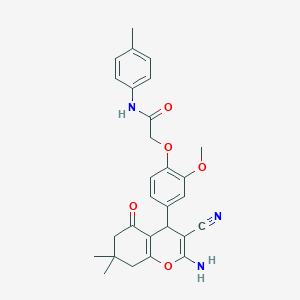
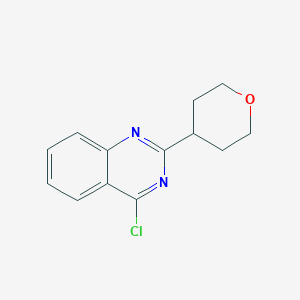
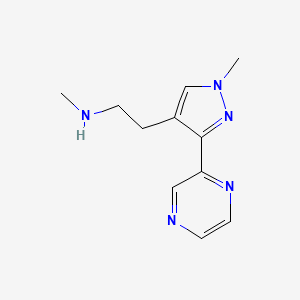
![5-bromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B12987705.png)
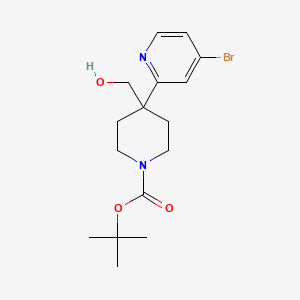
![6-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12987714.png)
